molecular formula C11H14N2O4 B13850622 3-(5-(3-Methoxy-3-oxopropyl)pyrazin-2-yl)propanoic Acid

3-(5-(3-Methoxy-3-oxopropyl)pyrazin-2-yl)propanoic Acid

Cat. No.: B13850622
M. Wt: 238.24 g/mol
InChI Key: SPDWHXSNXVWLNH-UHFFFAOYSA-N
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Description

3-(5-(3-Methoxy-3-oxopropyl)pyrazin-2-yl)propanoic Acid is an organic compound with the molecular formula C11H14N2O4 and a molecular weight of 238.24 g/mol . This compound is a derivative of pyrazine and is characterized by the presence of a methoxy group and a propanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(3-Methoxy-3-oxopropyl)pyrazin-2-yl)propanoic Acid typically involves the reaction of 2,5-pyrazinedipropanoic acid with methoxyacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-(5-(3-Methoxy-3-oxopropyl)pyrazin-2-yl)propanoic Acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of 3-(5-(3-Carboxy-3-oxopropyl)pyrazin-2-yl)propanoic Acid.

    Reduction: Formation of 3-(5-(3-Hydroxy-3-oxopropyl)pyrazin-2-yl)propanoic Acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(5-(3-Methoxy-3-oxopropyl)pyrazin-2-yl)propanoic Acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(5-(3-Methoxy-3-oxopropyl)pyrazin-2-yl)propanoic Acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and propanoic acid moieties make it a versatile building block for various synthetic applications.

Properties

Molecular Formula

C11H14N2O4

Molecular Weight

238.24 g/mol

IUPAC Name

3-[5-(3-methoxy-3-oxopropyl)pyrazin-2-yl]propanoic acid

InChI

InChI=1S/C11H14N2O4/c1-17-11(16)5-3-9-7-12-8(6-13-9)2-4-10(14)15/h6-7H,2-5H2,1H3,(H,14,15)

InChI Key

SPDWHXSNXVWLNH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=NC=C(N=C1)CCC(=O)O

Origin of Product

United States

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